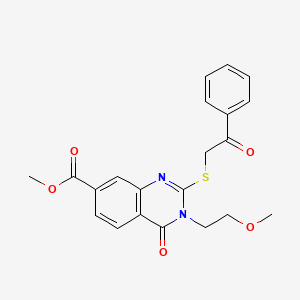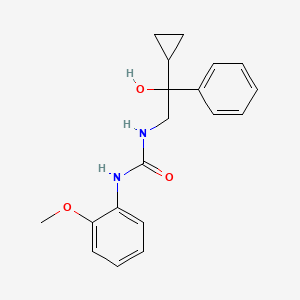![molecular formula C11H20N2O2 B2966121 6-Amino-1-Boc-1-azaspiro[3.3]heptane CAS No. 1638769-04-6](/img/structure/B2966121.png)
6-Amino-1-Boc-1-azaspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1-Boc-1-azaspiro[3.3]heptane is a chemical compound with the CAS Number: 1374659-19-4 . It has a molecular weight of 212.29 . The compound is typically stored in a refrigerator and has a physical form of oil .
Synthesis Analysis
The synthesis of 1-azaspiro[3.3]heptanes, which includes this compound, involves a thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams . The β-lactam ring is then reduced with alane to produce 1-azaspiro[3.3]heptanes .Molecular Structure Analysis
The molecular structure of this compound consists of 36 bonds in total. There are 16 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 2 four-membered rings, 1 (thio-) carbamate (aliphatic), 1 primary amine (aliphatic), and 1 Azetidine .Chemical Reactions Analysis
The key chemical reaction in the synthesis of this compound is the thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate .Physical And Chemical Properties Analysis
This compound has a molecular weight of 212.29 . It is stored at refrigerator temperatures and is in the form of oil .Applications De Recherche Scientifique
Synthesis and Structural Analysis
6-Amino-1-Boc-1-azaspiro[3.3]heptane is recognized for its potential in drug discovery as a sterically constrained diamine building block. Research has developed methods for synthesizing Boc-monoprotected derivatives of cyclobutane diamines, including 6-amino-3-azaspiro[3.3]heptane. These methods utilize classical malonate alkylation chemistry for constructing cyclobutane rings, with the conformational preferences of these derivatives evaluated by X-ray diffraction. This analysis is crucial for understanding their structural characteristics, which are significant for their application in the development of commercially available drugs (Radchenko et al., 2010).
Building Blocks for Drug Design
The molecule has been incorporated into the synthesis of novel amino acids, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, which are added to the family of sterically constrained amino acids. These are pivotal for applications in chemistry, biochemistry, and particularly in drug design, offering new avenues for the development of therapeutic agents (Radchenko et al., 2010).
Applications in Palladium-Catalyzed Aryl Amination Reactions
Research has also explored the synthesis of a 2,6-diazaspiro[3.3]heptane building block, demonstrating its utility in palladium-catalyzed aryl amination reactions. This showcases the molecule's versatility in synthetic organic chemistry, particularly in the formation of N-Boc- N'-aryl-2,6-diazaspiro[3.3]heptanes, highlighting its applicability in creating diverse chemical structures for further pharmacological evaluation (Burkhard & Carreira, 2008).
Role in Glycosidase Inhibition
Further studies have identified polyhydroxy 4-azaspiro[2.4]heptane derivatives as inhibitors of glycosidases, with particular effectiveness against α-L-fucosidase from bovine kidney. This discovery is significant for medicinal chemistry, as it opens up potential therapeutic applications in treating diseases related to glycosidase activity (Laroche et al., 2006).
Antibacterial Activity
One of the notable applications includes the design and synthesis of compounds with potent antibacterial activity against respiratory pathogens, incorporating 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl groups. These compounds have shown significant in vitro and in vivo activity against a range of pathogens, including multidrug-resistant and quinolone-resistant strains, indicating their potential as effective treatments for respiratory tract infections (Odagiri et al., 2013).
Safety and Hazards
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by 6-Amino-1-Boc-1-azaspiro[3It is known that this compound is a bioisostere of piperidine , suggesting that it may have similar effects on biochemical pathways
Result of Action
The molecular and cellular effects of 6-Amino-1-Boc-1-azaspiro[3As a bioisostere of piperidine
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 6-Amino-1-Boc-1-azaspiro[3.3]heptane interacts with its targets and carries out its functions. For instance, the compound is stored at refrigerator temperatures , suggesting that it may be sensitive to heat3]heptane.
Propriétés
IUPAC Name |
tert-butyl 6-amino-1-azaspiro[3.3]heptane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(13)6-8(12)7-11/h8H,4-7,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRGEIZJUAJNAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CC(C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylprop-2-en-1-one](/img/structure/B2966038.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea](/img/structure/B2966043.png)
![5-Chloro-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)pyridine](/img/structure/B2966044.png)



![7-(4-chlorophenyl)-3-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2966053.png)
![3-[(4-Methylpyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2966054.png)
![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2966055.png)

![Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate](/img/structure/B2966058.png)

